
(2S,4R)-4-tert-Butyl-2-(methanesulfonyl)cyclohexan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S,4R)-4-tert-Butyl-2-(methanesulfonyl)cyclohexan-1-one is a chiral compound with a cyclohexane ring substituted with a tert-butyl group and a methanesulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4R)-4-tert-Butyl-2-(methanesulfonyl)cyclohexan-1-one typically involves the following steps:
Formation of the Cyclohexane Ring: The cyclohexane ring can be synthesized through a Diels-Alder reaction or other cyclization methods.
Introduction of the tert-Butyl Group: The tert-butyl group can be introduced via Friedel-Crafts alkylation using tert-butyl chloride and a Lewis acid catalyst.
Introduction of the Methanesulfonyl Group: The methanesulfonyl group can be introduced through sulfonylation using methanesulfonyl chloride and a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations.
Chemical Reactions Analysis
Types of Reactions
(2S,4R)-4-tert-Butyl-2-(methanesulfonyl)cyclohexan-1-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the existing functional groups.
Substitution: The methanesulfonyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or alkanes.
Scientific Research Applications
(2S,4R)-4-tert-Butyl-2-(methanesulfonyl)cyclohexan-1-one has several scientific research applications, including:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be used in studies of enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2S,4R)-4-tert-Butyl-2-(methanesulfonyl)cyclohexan-1-one involves its interaction with specific molecular targets and pathways. The methanesulfonyl group can act as an electrophile, facilitating reactions with nucleophiles. The tert-butyl group provides steric hindrance, influencing the compound’s reactivity and selectivity.
Comparison with Similar Compounds
Similar Compounds
(2S,4R)-4-ethyl-2-[2-(4-methoxyphenyl)ethyl]cyclohexan-1-one: This compound has a similar cyclohexane ring structure but different substituents.
(2S,4R)-2-[2-(2-methoxyphenoxy)ethyl]-4-(propan-2-yl)cyclohexan-1-one: Another compound with a cyclohexane ring and different functional groups.
Uniqueness
(2S,4R)-4-tert-Butyl-2-(methanesulfonyl)cyclohexan-1-one is unique due to the presence of both a bulky tert-butyl group and a reactive methanesulfonyl group. This combination of steric and electronic effects makes it a valuable compound for various applications.
Properties
CAS No. |
84613-31-0 |
|---|---|
Molecular Formula |
C11H20O3S |
Molecular Weight |
232.34 g/mol |
IUPAC Name |
(2S,4R)-4-tert-butyl-2-methylsulfonylcyclohexan-1-one |
InChI |
InChI=1S/C11H20O3S/c1-11(2,3)8-5-6-9(12)10(7-8)15(4,13)14/h8,10H,5-7H2,1-4H3/t8-,10+/m1/s1 |
InChI Key |
NGTMYCKAOAWZHQ-SCZZXKLOSA-N |
Isomeric SMILES |
CC(C)(C)[C@@H]1CCC(=O)[C@H](C1)S(=O)(=O)C |
Canonical SMILES |
CC(C)(C)C1CCC(=O)C(C1)S(=O)(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


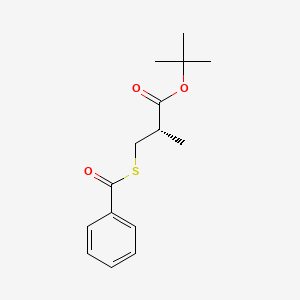
![3-[[(Z)-1-anilino-3-oxido-1-oxobut-2-en-2-yl]diazenyl]-5-nitro-2-oxidobenzenesulfonate;chromium(3+);3-(2-ethylhexoxy)propan-1-amine;hydron](/img/structure/B14422081.png)


![2-[(2,5-Dimethylphenyl)methanesulfonyl]-5-methyl-1-oxo-1lambda~5~-pyridine](/img/structure/B14422092.png)
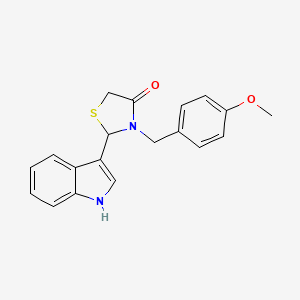
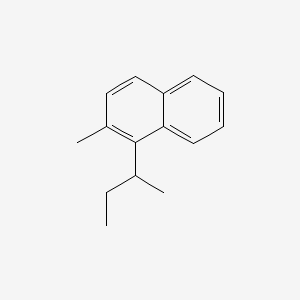
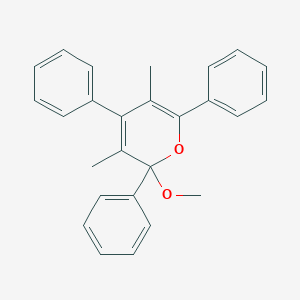
![[4,5-Dibenzoyloxy-6-[(4-methylphenyl)sulfonyloxymethyl]oxan-3-yl] benzoate](/img/structure/B14422111.png)
![2-[(Dodecyloxy)methyl]-1,4,7,10,13,16-hexaoxacyclooctadecane](/img/structure/B14422113.png)
![1-{[(2,2-Dimethylpropoxy)ethynyl]oxy}-2,2-dimethylpropane](/img/structure/B14422119.png)
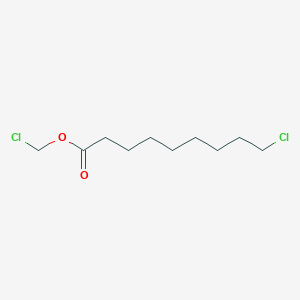
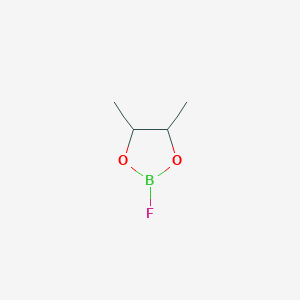
![acetic acid;(1R,5R)-6,6-dimethylbicyclo[3.1.1]hept-3-ene-2,2-diol](/img/structure/B14422139.png)
